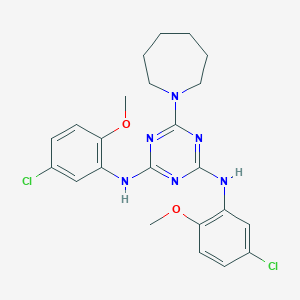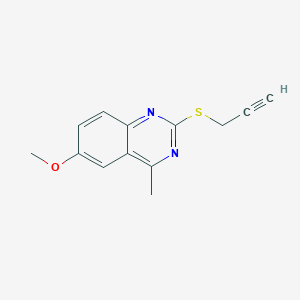
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride involves the inhibition of acetylcholinesterase. By inhibiting this enzyme, the levels of acetylcholine in the nervous system are increased, leading to improved cognitive function, muscle contraction, and memory. This compound has also been found to have neuroprotective properties, which may be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the nervous system, leading to improved cognitive function, muscle contraction, and memory. This compound has also been found to have neuroprotective properties, which may be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride in lab experiments include its potent inhibitory effect on acetylcholinesterase, its neuroprotective properties, and its potential use in the treatment of various neurological disorders. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase, which may have greater therapeutic potential. Another direction is the investigation of the neuroprotective properties of this compound, which may have implications for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride and its potential use in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride involves the reaction of 1,1-diphenyl-3-buten-2-one with piperidine and hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride has been extensively studied for its potential use in the treatment of various neurological disorders. It has been found to be a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, cognitive function, and memory.
Eigenschaften
CAS-Nummer |
100482-64-2 |
|---|---|
Produktname |
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride |
Molekularformel |
C21H24ClNO |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
(E)-1,1-diphenyl-4-piperidin-1-ium-1-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c23-20(14-17-22-15-8-3-9-16-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-14,17,21H,3,8-9,15-16H2;1H/b17-14+; |
InChI-Schlüssel |
PNPUAKIUYVZIOE-KLSJZZFUSA-N |
Isomerische SMILES |
C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Kanonische SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Synonyme |
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B216506.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216507.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B216508.png)
![N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide](/img/structure/B216510.png)
![N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B216513.png)
![4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216514.png)
![2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B216515.png)
![4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216517.png)
![5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B216521.png)

![2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)
![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)

![2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)